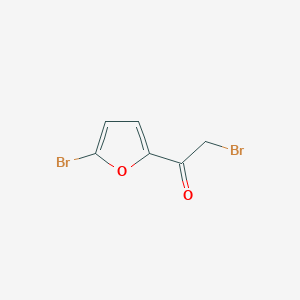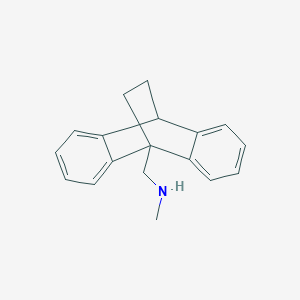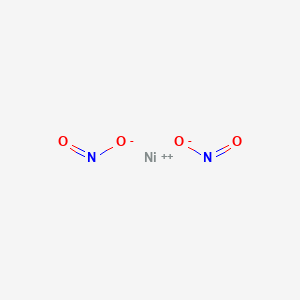
3-Chloro-1-phenyl-2-propen-1-one
Descripción general
Descripción
3-Chloro-1-phenyl-2-propen-1-one, also known as chalcone, is an organic compound with the molecular formula C15H11ClO. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. Chalcone has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-phenyl-2-propen-1-one is not fully understood, but it is believed to exert its pharmacological effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, regulation of glucose metabolism, and antimicrobial activity. It has also been reported to modulate various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone offers several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and its tendency to undergo degradation under certain conditions.
Direcciones Futuras
The potential therapeutic applications of 3-Chloro-1-phenyl-2-propen-1-one are vast, and several areas of research are currently being explored. Some of the future directions for 3-Chloro-1-phenyl-2-propen-1-one research include the development of novel 3-Chloro-1-phenyl-2-propen-1-one derivatives with improved pharmacological properties, the investigation of its potential use as a chemopreventive agent, and the exploration of its role in regulating immune function.
Conclusion:
In conclusion, 3-Chloro-1-phenyl-2-propen-1-one is a promising organic compound with potential therapeutic applications in various diseases. Its ease of synthesis, stability, and low toxicity make it an attractive research tool for investigating its pharmacological properties. Further research is needed to fully understand its mechanism of action and to develop novel 3-Chloro-1-phenyl-2-propen-1-one derivatives with improved pharmacological properties.
Métodos De Síntesis
Chalcone can be synthesized through different methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin reaction. Claisen-Schmidt condensation is the most commonly used method to synthesize 3-Chloro-1-phenyl-2-propen-1-one. In this method, an aromatic aldehyde and an α, β-unsaturated ketone are reacted in the presence of a base catalyst, resulting in the formation of 3-Chloro-1-phenyl-2-propen-1-one.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and microbial infections. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties.
Propiedades
IUPAC Name |
(E)-3-chloro-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUGELJKUYWQA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288371 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenyl-2-propen-1-one | |
CAS RN |
15724-86-4, 3306-07-8 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylophenone, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



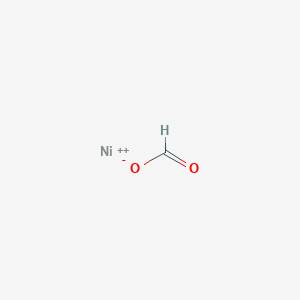

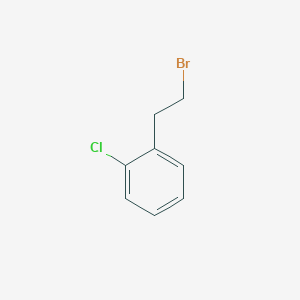

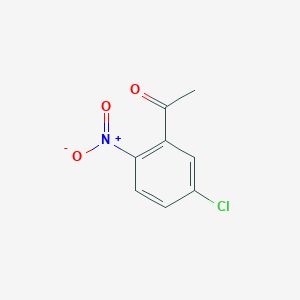
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
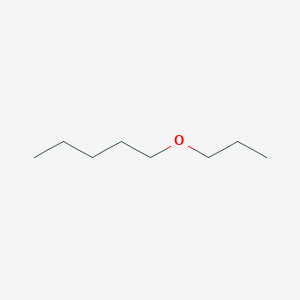

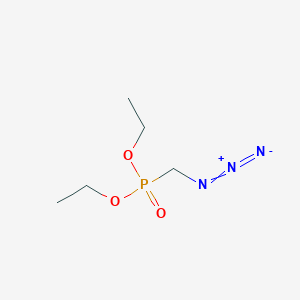
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
